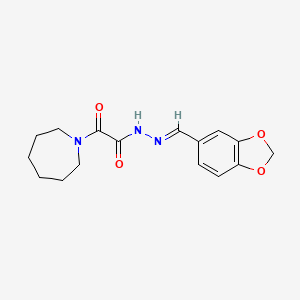![molecular formula C22H25N3O4S B5593501 3,4-dimethoxybenzaldehyde [4-oxo-3-(4-propoxybenzyl)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5593501.png)
3,4-dimethoxybenzaldehyde [4-oxo-3-(4-propoxybenzyl)-1,3-thiazolidin-2-ylidene]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest is a type of hydrazone, which is generally synthesized from the reaction of hydrazines with aldehydes or ketones. Hydrazones possess significant chemical and biological properties, making them valuable in various applications, including materials science and medicinal chemistry. The specific compound discussed here includes structural features from both benzaldehyde and thiazolidine derivatives, indicating a complex synthesis and versatile chemical behavior.
Synthesis Analysis
The synthesis of this specific hydrazone derivative involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable hydrazine component, likely in the presence of a catalyst or under specific reaction conditions to promote the formation of the hydrazone bond. The synthesis may require several steps, including the preparation of the hydrazine and benzaldehyde precursors, followed by their condensation. Studies have shown various methods for synthesizing related compounds, which often involve reactions under reflux conditions or using catalysts to improve yield and selectivity (Mekkey, Mal, Kadhim, 2020).
Molecular Structure Analysis
The molecular structure of hydrazone compounds can be characterized using spectroscopic techniques such as FTIR, NMR, and mass spectrometry. The structure is expected to show features indicative of the hydrazone linkage (N-N=C), as well as the distinct substituents from the 3,4-dimethoxybenzaldehyde and the thiazolidine components. Structural studies often reveal the geometry around the hydrazone bond and the electronic distribution, which are crucial for understanding the compound's reactivity and properties (Peralta et al., 2007).
Chemical Reactions and Properties
Hydrazones are known for their chemical versatility, engaging in various reactions such as cycloadditions, nucleophilic substitutions, and redox reactions. The specific chemical behavior of "3,4-dimethoxybenzaldehyde [4-oxo-3-(4-propoxybenzyl)-1,3-thiazolidin-2-ylidene]hydrazone" would depend on the functional groups present in the molecule. The presence of dimethoxy and propoxy substituents may influence its electronic properties and reactivity towards different reagents (Minh, My, 2021).
Physical Properties Analysis
The physical properties of a compound, including its melting point, boiling point, solubility, and crystallinity, are influenced by its molecular structure. For hydrazone compounds, these properties are essential for determining their application potential. The solubility in various solvents, for example, is crucial for its use in chemical synthesis or pharmaceutical formulations. The specific physical properties of the compound would require experimental determination (Khalaji et al., 2013).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards different classes of reagents, and stability under various conditions, are pivotal for understanding the applications of the hydrazone compound. For instance, the stability of the hydrazone linkage under acidic or basic conditions can influence its suitability for use in chemical syntheses or in biological systems (Khalaji, Gotoh, Ishida, Mighani, 2010).
Scientific Research Applications
Synthesis and Optical Studies
The synthesis of 3,4-dimethoxybenzaldehyde hydrazones and their metal complexes has been a subject of interest due to their potential optical properties. A study by Mekkey et al. (2020) explored the synthesis and characterization of these compounds, revealing their complex structures and optical absorption spectra. This research underscores the compounds' utility in optical studies, suggesting potential applications in materials science and photonics Mekkey, Mal, & Kadhim, 2020.
Structural Characterization and Molecular Interactions
Further research into the structural aspects of hydrazones, including those derived from 3,4-dimethoxybenzaldehyde, has been conducted by Peralta et al. (2007). This study focused on the hydrogen-bonded supramolecular structures of hydrazones in various dimensions, highlighting the intricate molecular interactions that can occur. Such detailed structural characterization provides insights into the potential for designing new materials and pharmaceuticals Peralta et al., 2007.
Catalytic and Synthetic Applications
On the catalytic front, Vargas et al. (2020) examined the use of CeCl3.7H2O as a catalyst for the synthesis of hydrazones from aromatic aldehydes and ketones, including 3,4-dimethoxybenzaldehyde. The study reveals the efficacy of CeCl3.7H2O in facilitating hydrazonation, suggesting potential applications in organic synthesis and the development of new catalytic processes Vargas, Romero, Kaufman, & Larghi, 2020.
Antimicrobial and Antitumor Activities
Hydrazones derived from 3,4-dimethoxybenzaldehyde have also been investigated for their biological activities. Studies by He et al. (2021) and Giraldi et al. (1980) have shown that certain hydrazone compounds exhibit significant antibacterial and antitumor activities, respectively. These findings highlight the potential of hydrazones as therapeutic agents, offering a promising avenue for the development of new drugs He & Xue, 2021; Giraldi, Goddard, Nisi, & Sigon, 1980.
properties
IUPAC Name |
(2Z)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-[(4-propoxyphenyl)methyl]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-4-11-29-18-8-5-16(6-9-18)14-25-21(26)15-30-22(25)24-23-13-17-7-10-19(27-2)20(12-17)28-3/h5-10,12-13H,4,11,14-15H2,1-3H3/b23-13+,24-22- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUYTHVYEAQPGJ-KRLZMICPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C(=O)CSC2=NN=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)CN\2C(=O)CS/C2=N\N=C\C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chlorophenyl)sulfonyl]-3-(5-methyl-2-furyl)acrylonitrile](/img/structure/B5593438.png)
![1-(2-aminoethyl)-N-[(5-methyl-2-thienyl)methyl]-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5593446.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B5593452.png)

![1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride](/img/structure/B5593461.png)

![N-(2-ethoxyphenyl)-N'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)urea hydrochloride](/img/structure/B5593473.png)

![(1S*,5R*)-6-benzyl-3-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593502.png)
![2,4-difluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5593506.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5593510.png)
![2-(1-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5593523.png)
![(1R*,3S*)-7-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5593529.png)